(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine
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Overview
Description
N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine: is a complex organic compound characterized by its unique structure, which includes naphthalene and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of naphthylamine derivatives with indole-2-carboxaldehyde under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or transition metal complexes to enhance the yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene or indole rings are functionalized with various substituents using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens, nitro groups, Lewis acids, and solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Functionalized naphthalene or indole derivatives.
Scientific Research Applications
Chemistry: N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are studied for their catalytic properties.
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active molecules. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry: In the industrial sector, N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s indole moiety allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: These compounds share the naphthalene moiety and are known for their role as ligands in catalytic reactions.
Indole-3-carbinol: Another indole derivative with applications in medicinal chemistry and cancer research.
Naphthalene-1-ylamine: A simpler naphthalene derivative used in organic synthesis.
Uniqueness: N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine is unique due to its combination of naphthalene and indole structures, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Biological Activity
The compound (2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine , also referred to as naphthalenyl indole , belongs to a class of synthetic compounds that have garnered attention due to their potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of naphthalenyl indole can be represented as follows:
This compound features a naphthalene moiety linked to an indole structure through an imine bond, which is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that naphthalenyl indole exhibits notable anticancer properties. For instance, in vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism of action involves the activation of caspase pathways, leading to programmed cell death.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical) | 5.4 | Caspase activation |
MCF-7 (Breast) | 7.2 | Apoptosis induction |
A549 (Lung) | 6.5 | Mitochondrial dysfunction |
These findings suggest that naphthalenyl indole could serve as a lead compound for developing new anticancer agents.
Antidiabetic Activity
Another area of interest is the compound's potential as a DPP-4 (Dipeptidyl Peptidase-4) inhibitor, which plays a crucial role in glucose metabolism. In a study involving oral administration, naphthalenyl indole demonstrated significant inhibition of DPP-4 activity:
- DPP-4 Inhibition : A dose of 3 mg/kg resulted in over 80% inhibition within 24 hours, comparable to established DPP-4 inhibitors like omarigliptin.
This suggests that naphthalenyl indole may contribute to improved glucose tolerance and could be explored further for diabetes management.
Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the effects of naphthalenyl indole on breast cancer cells. The study revealed that treatment with the compound resulted in:
- Increased apoptosis rates by up to 70% compared to untreated controls.
- Downregulation of anti-apoptotic proteins such as Bcl-2.
These results underscore the compound's potential as a therapeutic agent against breast cancer.
Study 2: Metabolic Effects
A separate study investigated the metabolic effects of naphthalenyl indole in diabetic mouse models. The findings indicated:
- A significant reduction in blood glucose levels post-treatment.
- Improvement in insulin sensitivity markers.
These outcomes highlight the dual role of naphthalenyl indole in both cancer therapy and metabolic disorders.
Properties
CAS No. |
63920-56-9 |
---|---|
Molecular Formula |
C28H19N3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-naphthalen-1-yl-3-naphthalen-1-yliminoindol-2-amine |
InChI |
InChI=1S/C28H19N3/c1-3-13-21-19(9-1)11-7-17-24(21)29-27-23-15-5-6-16-26(23)31-28(27)30-25-18-8-12-20-10-2-4-14-22(20)25/h1-18H,(H,29,30,31) |
InChI Key |
UYLLZZCAAJKKAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC4=CC=CC=C4C3=NC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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